molecular formula C13H18FN B1466256 (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine CAS No. 1512676-57-1

(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine

Cat. No.: B1466256
CAS No.: 1512676-57-1
M. Wt: 207.29 g/mol
InChI Key: BDNNEVYPCZGFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine” is a chemical compound that contains a cyclobutyl ring, which is a type of cycloalkane, and a fluorophenyl group, which is a type of aromatic ring. The presence of the amine group (-NH2) suggests that it could be a derivative of methanamine .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclobutyl ring substituted with a fluorophenyl group and a methanamine group. The exact structure would depend on the positions of these substitutions on the cyclobutyl ring .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the exact structure and the conditions under which the reactions are carried out. Generally, amines can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amines have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding .

Scientific Research Applications

Chiral Discrimination and Enantioselectivity

The separation and chiral discrimination capabilities of (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine and similar compounds have been explored for their potential applications in the pharmaceutical industry. A study demonstrated the successful separation of enantiomers of a closely related compound on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The separation process relies on weak hydrogen bonds and enantioselectivity is governed by other interactions, such as inclusion in the amylose carbamate chains. Molecular simulation supported the experimental findings, suggesting that these compounds could be useful in chiral separation processes (Bereznitski et al., 2002).

Serotonin Receptor Agonism

Research into novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has identified compounds with significant potential as serotonin 5-HT1A receptor-biased agonists. These compounds have shown high receptor affinity and selectivity, displaying robust antidepressant-like activity in preclinical studies. The research suggests that derivatives of this compound could serve as promising candidates for developing new antidepressant medications (Sniecikowska et al., 2019).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of compounds related to this compound has been the subject of detailed studies to understand their chemical properties and potential applications. For instance, the crystal structure analysis of a compound with a similar structure revealed insights into the interplay of weak intermolecular interactions, which are crucial for the stabilization of crystal structures. Such studies are fundamental for the development of new materials and pharmaceuticals (Melier et al., 1982).

Neurokinin-1 Receptor Antagonism

Compounds structurally related to this compound have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds exhibit high affinity and oral activity, demonstrating efficacy in pre-clinical tests relevant to clinical applications in emesis and depression. The research highlights the therapeutic potential of these compounds in treating conditions mediated by the NK1 receptor (Harrison et al., 2001).

Enzyme Inhibition for Parkinson's Disease

Studies on benzyl-dimethyl-silyl-methanamines, including compounds with structural similarities to this compound, have shown potent time-dependent inhibition of monoamine oxidase B (MAO-B). This enzyme inhibition is significant for developing new therapeutic agents for Parkinson's disease, with these compounds exhibiting high selectivity and potency (Danzin et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new compound, further studies would be needed to fully understand its properties and potential applications .

Properties

IUPAC Name

[1-(4-fluorophenyl)-3,3-dimethylcyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNNEVYPCZGFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine
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(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine
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(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine
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(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine
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(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine
Reactant of Route 6
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine

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